Home > Products > Building Blocks P19487 > Gemfibrozil 1-O-beta-Glucuronide
Gemfibrozil 1-O-beta-Glucuronide - 91683-38-4

Gemfibrozil 1-O-beta-Glucuronide

Catalog Number: EVT-1221499
CAS Number: 91683-38-4
Molecular Formula: C21H30O9
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gemfibrozil 1-O-β-glucuronide is a major metabolite of gemfibrozil that is formed when gemfibrozil undergoes glucuronidation by UDP-glucuronosyltransferase (UGT) 2B7.1 Gemfibrozil 1-O-β-glucuronide is an inhibitor of the cytochrome P450 (CYP) isoform CYP2C8 (IC50 = 4.1 µM). It is taken up by organic anion transporting polypeptide 1B1 (OATP1B1) in sandwich cultured human hepatocytes (SCHHs) and inhibits cellular uptake of valsartan in MDCK cells expressing OATP1B1 (IC50 = 20.4 µM).
Gemfibrozil Acyl-beta-D-Glucuronide is the major metabolite of Gemfibrozil. It can be oxidized to a benzyl radical intermediate which binds to the γ-meso position of heme.
Overview

Gemfibrozil 1-O-beta-Glucuronide is a significant metabolite of the antihyperlipidemic drug gemfibrozil. This compound is primarily formed through the process of glucuronidation, which is a key metabolic pathway for many drugs. Gemfibrozil itself is used to manage lipid levels in patients with hyperlipidemia, and its glucuronide form has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP2C8, which plays a crucial role in drug metabolism.

Source

Gemfibrozil 1-O-beta-Glucuronide is derived from gemfibrozil, which is administered orally and undergoes metabolic conversion in the liver. The formation of this glucuronide metabolite involves several UDP-glucuronosyltransferase enzymes, particularly UGT2B7, UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B17 .

Classification

Chemically, gemfibrozil 1-O-beta-Glucuronide is classified as a glucuronide conjugate. Its chemical structure can be represented by the formula C21H30O9, and it is recognized for its role in pharmacokinetics and pharmacodynamics related to gemfibrozil .

Synthesis Analysis

The synthesis of gemfibrozil 1-O-beta-Glucuronide typically occurs via enzymatic pathways involving UDP-glucuronosyltransferases. The glucuronidation process enhances the solubility of gemfibrozil, facilitating its excretion from the body.

Methods

  1. Enzymatic Glucuronidation: This method utilizes specific enzymes to transfer glucuronic acid to gemfibrozil.
  2. In vitro Studies: Research has shown that human liver microsomes can effectively catalyze the formation of gemfibrozil 1-O-beta-Glucuronide from gemfibrozil .

Technical Details

The reaction conditions often involve incubating gemfibrozil with UDP-glucuronic acid in the presence of liver microsomes at physiological pH and temperature to promote optimal enzyme activity.

Molecular Structure Analysis

Structure

Gemfibrozil 1-O-beta-Glucuronide features a complex structure that includes a phenoxy group derived from gemfibrozil linked to a glucuronic acid moiety. The presence of multiple hydroxyl groups enhances its solubility and reactivity.

Data

  • Molecular Formula: C21H30O9
  • Molecular Weight: 402.46 g/mol
  • CAS Number: 91683-38-4 .
Chemical Reactions Analysis

Gemfibrozil 1-O-beta-Glucuronide participates in various biochemical reactions primarily as an inhibitor of CYP2C8.

Reactions

  1. Inhibition of CYP2C8: The metabolite covalently binds to the heme group of CYP2C8 during catalysis, leading to irreversible inhibition .
  2. Oxidation Reactions: Studies indicate that gemfibrozil 1-O-beta-Glucuronide can undergo further oxidation, resulting in additional metabolites such as benzyl alcohol derivatives .

Technical Details

The mechanism of action involves the formation of a reactive intermediate that modifies the enzyme's active site, thereby hindering substrate access and altering drug metabolism.

Mechanism of Action

Gemfibrozil 1-O-beta-Glucuronide exerts its pharmacological effects primarily through inhibition of CYP2C8.

Process

Upon administration of gemfibrozil, it is metabolized to its glucuronide form, which then interacts with CYP2C8. This interaction leads to:

  • Competitive Inhibition: The metabolite competes with other substrates for binding to CYP2C8.
  • Irreversible Modification: The covalent bond formed between the metabolite and the heme group results in long-lasting inhibition of enzyme activity .

Data

The inhibitory potency (IC50) of gemfibrozil 1-O-beta-Glucuronide against CYP2C8 has been reported at approximately 4.07 μM .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to its glucuronic acid component.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant analyses include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry for structural elucidation .

Applications

Gemfibrozil 1-O-beta-Glucuronide is primarily utilized in pharmacological research due to its role as a metabolic inhibitor.

Scientific Uses

  1. Drug Interaction Studies: It serves as a model compound for studying drug-drug interactions involving CYP2C8.
  2. Metabolic Pathway Analysis: Researchers investigate its formation and effects on lipid metabolism and pharmacokinetics related to gemfibrozil therapy.
  3. Clinical Implications: Understanding this metabolite aids in predicting adverse effects and optimizing therapeutic regimens for patients on gemfibrozil .
Introduction to Gemfibrozil 1-O-beta-Glucuronide

Chemical Identity and Structural Characteristics

GEM-GLU is formed by the covalent linkage of gemfibrozil to glucuronic acid via a β-configured glycosidic bond at the 1-O position of the gemfibrozil carboxylic acid group. Its systematic IUPAC name is 6-{[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid [7] [8].

Key Chemical Properties:

  • Molecular Formula: C₂₁H₃₀O₉
  • Molecular Weight: 426.46 g/mol
  • CAS Registry Number: 91683-38-4
  • Stereochemistry: β-configuration at the anomeric carbon (C1 of glucuronic acid)
  • Acid-Base Properties: Contains both carboxylic acid groups (pKa ~3.5) and hydroxyl moieties, conferring high water solubility compared to the parent drug [4] [7] [8].

The molecule features two distinct domains:

  • Lipophilic gemfibrozil moiety: Contains 2,5-dimethylphenoxy and 2,2-dimethylpentanoate groups.
  • Hydrophilic glucuronide moiety: Contributes to enhanced aqueous solubility and recognition by hepatic transporters and enzymes [6] [8].
  • Table 1: Physicochemical Properties of Gemfibrozil 1-O-β-Glucuronide
    PropertyValueAnalytical Method
    Molecular Weight426.46 g/molHigh-resolution MS
    LogP0.92–1.22Computational prediction
    Topological Polar Surface Area142.75 ŲChemAxon calculation
    Hydrogen Bond Acceptors9Molecular descriptor
    Hydrogen Bond Donors4Molecular descriptor
    Rotatable Bonds9Molecular descriptor
    CAS Number91683-38-4Chemical registry

Biosynthesis and Metabolic Pathway of Gemfibrozil

GEM-GLU formation is catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, primarily UGT2B7, with minor contributions from UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B17 [3] [9]. This conjugation occurs in hepatocytes, converting gemfibrozil’s carboxylic acid group into an ester-linked glucuronide.

Metabolic Clearance and Species Variability:

  • Humans: After a standard 600 mg gemfibrozil dose, plasma concentrations of GEM-GLU reach ~15% of the parent drug at trough levels. The metabolite exhibits a longer half-life than gemfibrozil, contributing to sustained enzyme inhibition [1] [3].
  • Mice: At steady state, the plasma molar ratio of GEM-GLU/gemfibrozil is 91%—6-9 times higher than in humans. This disparity arises from differences in UGT expression and metabolic clearance, complicating interspecies extrapolation [1].

  • Table 2: Species Differences in Gemfibrozil Metabolism

    ParameterHumansMice
    GEM-GLU/Gemfibrozil ratio10–15%91%
    Primary UGT IsoformsUGT2B7 > UGT1A3Ugt2b5 > Ugt1a1
    Systemic Exposure (AUC)ModerateHigh
    Biliary ExcretionLimited (~6%)Significant
    Renal Excretion~70% (as conjugates)~50% (as conjugates)

GEM-GLU undergoes further oxidative metabolism via CYP2C8 and CYP3A4, generating hydroxylated derivatives. However, it is also cleared unchanged via renal excretion and biliary transport, mediated by OATP1B1 and MRP2 transporters [4] [7].

Role in Pharmacological and Toxicological Contexts

Mechanism-Based CYP2C8 Inhibition:

GEM-GLU is a potent competitive inhibitor of CYP2C8 (IC₅₀ = 4.07 μM) and exhibits mechanism-based inactivation through heme modification [2] [5] [6]. The inhibition process involves:

  • Initial recognition: GEM-GLU binds reversibly to CYP2C8’s active site.
  • Catalytic activation: Benzylic oxidation at the 4′-methyl group generates a reactive benzylic radical.
  • Heme alkylation: The radical adds to the γ-meso carbon of the heme porphyrin ring, irreversibly inactivating the enzyme [6].This inactivation underlies clinically significant DDIs with CYP2C8 substrates:
  • Cerivastatin: GEM-GLU inhibits OATP1B1 uptake (IC₅₀ = 24.3 μM) and CYP2C8 metabolism, increasing cerivastatin AUC by 5-fold.
  • Repaglinide: Coadministration increases repaglinide exposure by 8-fold due to dual inhibition of CYP2C8 and OATP1B1 [4] [5] [9].

Transporter Interactions:

GEM-GLU inhibits OATP1B1-mediated hepatic uptake of statins and other anionic drugs. This inhibition occurs at clinically relevant concentrations (IC₅₀ ~24–50 μM), contributing to the risk of myopathy when combined with statins [4] [7].

Pharmacodynamic Implications:

Unlike gemfibrozil, GEM-GLU does not activate PPARα or alter lipid metabolism. Its primary pharmacological impact is confined to modulating the pharmacokinetics of coadministered drugs via enzyme and transporter inhibition [3] [9].

  • Table 3: Inhibitory Effects of Gemfibrozil 1-O-β-Glucuronide
    TargetInhibition TypeIC₅₀/ KᵢClinical DDI ExampleImpact on Substrate
    CYP2C8Irreversible4.07 μMRepaglinide, montelukast↑ AUC 300–800%
    OATP1B1Competitive24.3 μMCerivastatin, atorvastatin↑ AUC 200–500%
    CYP2C9Weak>100 μMWarfarin (minor interaction)↑ AUC ~30%
    CYP3A4Negligible243 μMMidazolam (no interaction)No change

Analytical and Research Applications:

GEM-GLU serves as a:

  • Reference standard in LC-MS/MS methods to quantify gemfibrozil metabolism [4] [8].
  • Tool compound for studying acyl glucuronide reactivity and CYP2C8 inactivation kinetics [6] [8].

Properties

CAS Number

91683-38-4

Product Name

Gemfibrozil 1-O-beta-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H30O9

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14-,15-,16+,17-,19-/m0/s1

InChI Key

CJMNXSKEVNPQOK-LVEJAMMSSA-N

SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

1-O-Gemfibrozil-beta-D-glucuronide; (2S,3S,4S,5R,6S)-6-[5-(2,5-Dimethylphenoxy)-2,2-Dimethyl-Pentanoyl]Oxy-3,4,5-Trihydroxy-Tetrahydropyran-2-Carboxylic Acid; Gemfibrozil 1-O-b-Glucuronide; Gemfibrozilb-D-glucuronide; gemfibrozil 1-O-acylglucuronide; 1-[5-(2,5

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.